![molecular formula C16H18N2O2 B7465672 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as DASPMI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DASPMI is a spirocyclic compound that contains a diazaspiro ring system, which makes it an interesting molecule for researchers to study.
Mechanism of Action
The mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act as a DNA intercalator. 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to bind to DNA and inhibit DNA replication, which may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects:
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to exhibit antiviral activity against HIV-1 and hepatitis B virus. In addition, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit antibacterial activity against Gram-positive bacteria.
Advantages and Limitations for Lab Experiments
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a relatively simple molecule to synthesize, and it can be obtained in high purity with a good yield. However, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione-based anticancer drugs. Another area of interest is the synthesis of novel spirocyclic compounds using 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its effects on various biological systems.
Synthesis Methods
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by reacting 3-phenylprop-2-enal with 1,2-diaminocyclohexane in the presence of acetic acid. The reaction yields 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione as a white solid with a yield of around 70%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been investigated for its anticancer, antiviral, and antibacterial properties. In materials science, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a building block to synthesize novel spirocyclic compounds. In organic synthesis, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a chiral auxiliary to synthesize enantioenriched compounds.
properties
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-14-16(10-4-5-11-16)17-15(20)18(14)12-6-9-13-7-2-1-3-8-13/h1-3,6-9H,4-5,10-12H2,(H,17,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMKQJEDUZUCC-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
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